4-Amino-5-fluoro-2-methoxybenzonitrile
Overview
Description
4-Amino-5-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, featuring an amino group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile typically involves multi-step organic reactions One common method includes the nitration of 2-methoxyaniline to introduce the nitro group, followed by a reduction to convert the nitro group to an amino group The fluorine atom is then introduced via electrophilic fluorination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-2-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-Amino-5-fluoro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzonitrile:
2-Amino-6-fluoro-4-methoxybenzonitrile: Similar structure but different substitution pattern, which can lead to different chemical properties and biological activities.
Uniqueness
4-Amino-5-fluoro-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
4-Amino-5-fluoro-2-methoxybenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, mechanisms of action, and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 180.17 g/mol
The presence of a fluorine atom and a methoxy group contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may modulate the activity of enzymes and receptors involved in cell proliferation and apoptosis, particularly in cancer cells. For instance, it has been suggested that the compound can inhibit certain kinases that are pivotal in cancer cell signaling pathways, leading to reduced tumor growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound exhibits significant cytotoxic effects against several cancer cell lines, including:
These values indicate that this compound is comparable or superior to established chemotherapeutic agents such as 5-fluorouracil in terms of potency against specific cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanisms by which it exerts these effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Cytotoxicity Study : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant cell death, with an IC value indicating potent antiproliferative effects . The study utilized the MTT assay to quantify cell viability post-treatment.
- In Vivo Efficacy : In animal models, administration of this compound led to a notable reduction in tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .
- Safety Profile : Toxicity assessments have shown that the compound exhibits low cytotoxicity towards non-cancerous cell lines, suggesting a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
4-amino-5-fluoro-2-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDRONIICFXXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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